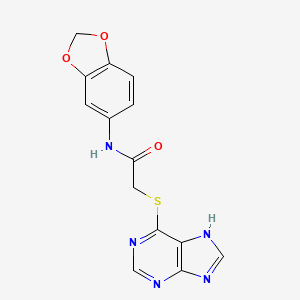![molecular formula C25H26N4O2 B15119268 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, an indole moiety, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acylation of Piperidine: The piperidine ring is acylated using 2-(1H-indol-3-yl)acetyl chloride under basic conditions to form the intermediate compound.
Quinazolinone Formation: The final step involves the cyclization of the intermediate with 2-methyl-3,4-dihydroquinazolin-4-one under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives .
Applications De Recherche Scientifique
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-3,4-dihydroquinazolin-4-one and 2-phenylquinazolin-4-one share the quinazolinone core and have comparable pharmacological properties.
Uniqueness
3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of the indole, piperidine, and quinazolinone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Propriétés
Formule moléculaire |
C25H26N4O2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-[[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C25H26N4O2/c1-17-27-23-9-5-3-7-21(23)25(31)29(17)16-18-10-12-28(13-11-18)24(30)14-19-15-26-22-8-4-2-6-20(19)22/h2-9,15,18,26H,10-14,16H2,1H3 |
Clé InChI |
XOVVOYKOIGMVHO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline](/img/structure/B15119192.png)
![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)
![N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B15119200.png)
![Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate](/img/structure/B15119202.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119219.png)
![7-Methoxy-4-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]quinoline](/img/structure/B15119225.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119245.png)
![2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15119246.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide](/img/structure/B15119254.png)
![1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)
![2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole](/img/structure/B15119275.png)
![3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B15119280.png)
